Palmitoleoyl chloride
Overview
Description
It is a liquid compound with the molecular formula C16H29ClO and a molecular weight of 272.85 g/mol . This compound is primarily used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmitoleoyl chloride can be synthesized from palmitoleic acid through a reaction with thionyl chloride. The reaction typically occurs at a temperature range of 60 to 75 degrees Celsius for 0.5 to 2 hours in the presence of an organic amine . This method is advantageous due to its simplicity, low energy consumption, and cost-effectiveness.
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of readily available raw materials and simple process equipment. The reaction between palmitoleic acid and thionyl chloride is conducted in a magnetic stirring reaction kettle, ensuring efficient mixing and reaction completion .
Chemical Reactions Analysis
Types of Reactions: Palmitoleoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, this compound decomposes to form palmitoleic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines and alcohols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Water or aqueous solutions facilitate the hydrolysis of this compound.
Oxidizing and Reducing Agents: Specific agents and conditions depend on the desired reaction pathway.
Major Products Formed:
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Palmitoleic Acid: Formed through hydrolysis.
Scientific Research Applications
Palmitoleoyl chloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The primary mechanism of action of palmitoleoyl chloride involves its role in protein palmitoylation. This process entails the attachment of a palmitoyl group to cysteine residues on proteins, facilitated by palmitoyl-transferases. This modification regulates protein localization, stability, and function . The dynamic nature of palmitoylation and depalmitoylation allows for rapid regulation of protein activity and cellular processes .
Comparison with Similar Compounds
Palmitoyl Chloride: Similar in structure but derived from palmitic acid.
Palmitoleic Acid: The parent compound of palmitoleoyl chloride, used in the synthesis of the chloride derivative.
Uniqueness: this compound is unique due to its unsaturated nature, which imparts distinct reactivity and properties compared to its saturated counterpart, palmitoyl chloride. This unsaturation allows for specific interactions and applications in biological systems and organic synthesis .
Properties
IUPAC Name |
(Z)-hexadec-9-enoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3/b8-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQFJZYVQNXVRY-FPLPWBNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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